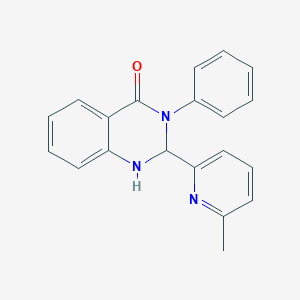

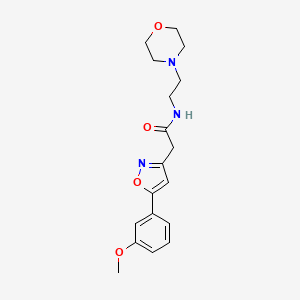

![molecular formula C18H13FN4O2S B2948015 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 862812-03-1](/img/structure/B2948015.png)

4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are used in the construction of various derivatives .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines and their derivatives often involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are nitrogen heterocycles, which are found almost invariably in living systems . They are quite important due to their ability to bind with various living systems .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process often involves radical reactions .Applications De Recherche Scientifique

Radiolabeled Compounds for Neurodegenerative Disorder Imaging

Compounds structurally similar to "4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide" have been synthesized and evaluated for their potential in imaging neurodegenerative disorders. For instance, fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative diseases. Such compounds, when radiolabeled, can be used in positron emission tomography (PET) to study PBR expression, providing insights into the pathology of these disorders (Fookes et al., 2008).

Spectrophotometric Methods for Metal Determination

A new chromogenic reagent related to the compound of interest was synthesized and applied in a spectrophotometric method for the determination of Nickel (II). This method shows potential for sensitive, accurate, and rapid determination of Ni(II) in alloys, demonstrating the compound's utility in analytical chemistry (Kadhim et al., 2020).

Synthesis and Evaluation of Derivatives for Biological Activities

Trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines synthesized through Michael addition/intramolecular cyclization reaction have been preliminarily evaluated for their biological activities. These findings underscore the compound's relevance in developing new therapeutic agents by exploring the structural activity relationships of its derivatives (Jismy et al., 2019).

Potential Antitumor and Antibacterial Agents

Derivatives containing the biologically active pyrazole moiety, structurally related to "this compound," have been synthesized and evaluated for their antitumor and antibacterial activities. These studies contribute to the understanding of the compound's potential in drug discovery, particularly in the development of new treatments for cancer and bacterial infections (Alqasoumi et al., 2009).

Mécanisme D'action

Target of Action

The primary target of this compound is the serine/threonine-protein kinase . This kinase plays a crucial role in the control of the cell cycle and is essential for meiosis .

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase, and inhibits its activity . This inhibition can lead to changes in the cell cycle, potentially affecting cell division and growth.

Biochemical Pathways

The compound’s action on the serine/threonine-protein kinase can affect various biochemical pathways. For instance, it may influence the PI3K/Akt/mTOR signaling pathway , which plays a key role in cell cycle progression, growth, and survival. By inhibiting this pathway, the compound could potentially exert anti-cancer effects.

Pharmacokinetics

The compound’s structure, which includes an imidazole ring, suggests that it may be highly soluble in water and other polar solvents . This could potentially enhance its bioavailability.

Result of Action

The inhibition of the serine/threonine-protein kinase by this compound can lead to changes in cell cycle progression, potentially leading to cell cycle arrest . This could result in the inhibition of cell growth and division, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility suggests that it may be more effective in aqueous environments

Orientations Futures

Imidazo[1,2-a]pyridines and their derivatives have a broad range of chemical and biological properties . They have potential uses not only as drugs, but also as organoelectronic materials, fluorescent materials, etc . Therefore, the development of novel and promising compounds based on these scaffolds is a promising direction for future research .

Propriétés

IUPAC Name |

4-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJJDDIAXMXTSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

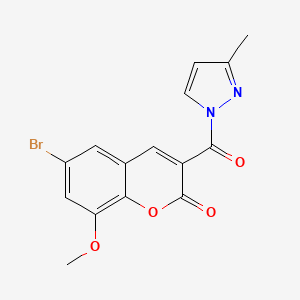

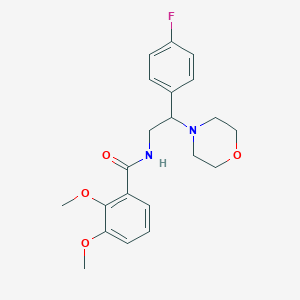

![4-Cyclobutyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2947940.png)

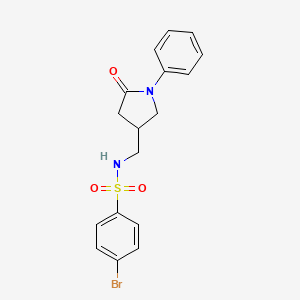

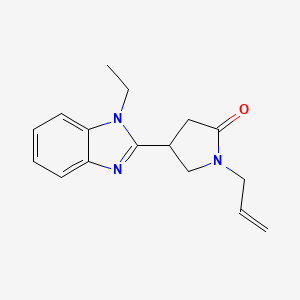

![N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2947948.png)

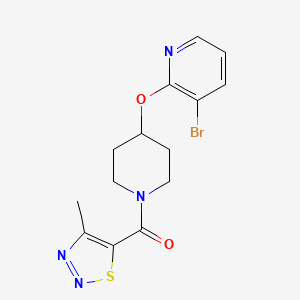

![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)